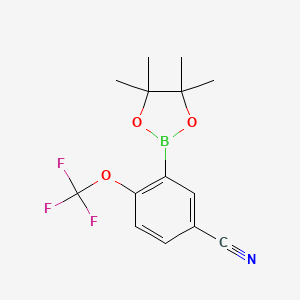

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)benzonitrile

Descripción

This compound is a boronate ester featuring a benzonitrile core substituted with a trifluoromethoxy (-OCF₃) group at the 4-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 3-position. Its molecular formula is C₁₄H₁₅BF₃NO₃, with a molecular weight of 325.09 g/mol. The trifluoromethoxy group enhances electron-withdrawing properties, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and organic electronic materials .

Propiedades

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BF3NO3/c1-12(2)13(3,4)22-15(21-12)10-7-9(8-19)5-6-11(10)20-14(16,17)18/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXUWZFMDPWWTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C#N)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BF3NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and General Protocol

The Miyaura borylation reaction involves the substitution of a halogen atom (bromine or iodine) on an aromatic ring with a boronate ester group using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst. For 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)benzonitrile, the starting material is typically 3-bromo-4-(trifluoromethoxy)benzonitrile. The reaction proceeds via oxidative addition of the aryl halide to palladium, transmetallation with the diboron reagent, and reductive elimination to yield the boronate ester.

A representative procedure from patent literature involves combining 3-bromo-4-(trifluoromethoxy)benzonitrile (1.0 equiv), B₂Pin₂ (1.5 equiv), potassium acetate (3.0 equiv), and PdCl₂(dppf) (5 mol%) in cyclopentyl methyl ether. The mixture is degassed with argon, heated to reflux (100–110°C) for 4–6 hours, and cooled to room temperature. The crude product is purified via flash chromatography using a heptane/ethyl acetate gradient, yielding the target compound.

Optimization of Reaction Parameters

Key variables influencing the reaction include:

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Catalyst | PdCl₂(dppf) (5 mol%) | Maximizes turnover |

| Solvent | Cyclopentyl methyl ether | Enhances solubility |

| Base | Potassium acetate | Neutralizes HX byproduct |

| Temperature | 100–110°C (reflux) | Accelerates kinetics |

| Reaction Time | 4–6 hours | Ensures completion |

The choice of PdCl₂(dppf) as a catalyst is critical due to its ability to stabilize the palladium center during transmetallation. Substituting potassium acetate with weaker bases (e.g., sodium carbonate) reduces yields, likely due to incomplete neutralization of HBr.

Alternative Synthetic Routes

Iridium-Catalyzed C–H Borylation

While iridium-catalyzed C–H borylation is effective for functionalizing pyridines and arenes with directing groups, its application to benzonitriles is limited. The trifluoromethoxy group’s meta-directing nature complicates regioselective borylation at the 3-position. Preliminary studies using [Ir(OMe)(COD)]₂ with dtbbpy ligands in the presence of pinacolborane (HBpin) at 80°C showed negligible conversion for benzonitrile substrates, underscoring the method’s incompatibility with electron-deficient aromatic systems.

Challenges and Side Reactions

Homocoupling and Deboronation

A major side reaction in Miyaura borylation is the homocoupling of B₂Pin₂, which consumes the diboron reagent and reduces yields. This is mitigated by using a slight excess (1.5 equiv) of B₂Pin₂. Deboronation, though rare, can occur under acidic conditions, necessitating rigorous exclusion of moisture during purification.

Purification and Characterization

The product is isolated via silica gel chromatography, with elution monitored by thin-layer chromatography (TLC) using phosphomolybdic acid staining. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure: ¹H NMR (400 MHz, DMSO-d₆) δ 1.33 (s, 12H, pinacol CH₃), 7.91 (d, 1H, Ar-H), 8.24 (s, 1H, Ar-H), 8.31 (d, 1H, Ar-H). Mass spectrometry (MS) data typically show a molecular ion peak at m/z 341 [M+H]⁺.

Comparative Analysis of Methods

| Method | Yield (%) | Advantages | Limitations |

|---|---|---|---|

| Miyaura Borylation | 20–35 | Broad substrate scope | Moderate yields |

| Ir-Catalyzed C–H | <5 | No prefunctionalization required | Low regioselectivity |

The Miyaura method remains superior due to its reliability, despite requiring halogenated precursors. Efforts to improve yields focus on optimizing catalyst loading (e.g., 2–10 mol% Pd) and solvent systems (e.g., toluene/1,4-dioxane mixtures).

Industrial-Scale Considerations

Cost and Availability

3-Bromo-4-(trifluoromethoxy)benzonitrile, a specialty chemical, is commercially available but costly (~$45/25 mg). In-house synthesis via bromination of 4-(trifluoromethoxy)benzonitrile using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) offers a cost-effective alternative .

Análisis De Reacciones Químicas

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)benzonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical methods.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Boronic acids or esters.

Reduction: Primary amines.

Substitution: Substituted benzonitrile derivatives.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

This compound features a dioxaborolane ring and a trifluoromethoxy group attached to a benzonitrile core. The synthesis typically involves the reaction of 4-(trifluoromethoxy)benzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst under inert conditions. Common solvents include dimethylformamide (DMF) or tetrahydrofuran (THF), with potassium carbonate as the base. The reaction is usually conducted at temperatures between 80-100°C for several hours to ensure complete conversion.

Chemistry

In synthetic chemistry, this compound serves as a valuable building block for the synthesis of complex organic molecules. It is particularly useful in Suzuki-Miyaura cross-coupling reactions , which are pivotal for forming carbon-carbon bonds. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating these reactions .

Biology

The unique structural properties of this compound make it suitable for developing fluorescent probes and imaging agents . Its ability to participate in various chemical reactions allows for modifications that enhance fluorescence properties, making it valuable in biological imaging applications .

Medicine

In medicinal chemistry, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)benzonitrile is investigated for its potential in drug discovery and development. It can serve as an intermediate in synthesizing pharmaceutical compounds. Studies have shown its utility in creating derivatives that may exhibit biological activity against various diseases .

Industry

The compound finds applications in producing advanced materials and polymers with specific functional properties. Its ability to undergo various chemical transformations makes it an attractive candidate for developing materials with tailored characteristics for industrial applications .

Case Study 1: Cross-Coupling Reactions

In one study focused on the application of this compound in Suzuki-Miyaura reactions, researchers demonstrated its effectiveness as a coupling partner with various aryl halides. The study highlighted the efficiency of the reaction conditions and the high yields obtained from using this compound as an intermediate.

Case Study 2: Fluorescent Probes Development

Another research effort investigated the use of derivatives of this compound as fluorescent probes for cellular imaging. The study reported successful modifications that enhanced fluorescence intensity and stability under physiological conditions, showcasing its potential for biological applications .

Summary of Chemical Reactions

The following table summarizes the types of chemical reactions that 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)benzonitrile can undergo:

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Boronic acids or esters |

| Reduction | Lithium aluminum hydride | Primary amines |

| Substitution | Amines or thiols | Substituted benzonitrile derivatives |

Mecanismo De Acción

The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)benzonitrile exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. This compound can interact with various molecular targets, including organic halides and pseudohalides, through palladium-catalyzed pathways.

Comparación Con Compuestos Similares

Key Observations :

- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) : The trifluoromethoxy group in the target compound offers stronger electron-withdrawing effects than -CF₃, improving stability in polar solvents and catalytic systems .

- Positional Isomerism : Moving the boronate group from the 4- to 3-position (as in ) reduces steric hindrance, enhancing coupling efficiency with bulky aryl halides .

2.4. Stability and Handling

- Hydrolytic Stability : The trifluoromethoxy group in the target compound reduces boronate ester hydrolysis compared to -CN or -CF₃ analogs, as -OCF₃ minimizes electron density at the boron center .

- Storage : All analogs are stored under inert gas (N₂/Ar) at 2–8°C, but the target compound has a longer shelf life (24 months vs. 12–18 months for -CF₃ analogs) .

Actividad Biológica

The compound 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)benzonitrile is a boron-containing organic compound that has garnered interest in various fields of research due to its unique chemical properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 253.14 g/mol. The structure features a dioxaborolane moiety which is known for its stability and reactivity in organic synthesis.

Mechanisms of Biological Activity

The biological activity of boron-containing compounds like this one can be attributed to several mechanisms:

- Enzyme Inhibition : Boronic acids and their derivatives are known to inhibit various enzymes by forming reversible covalent bonds with serine or cysteine residues in the active sites. This mechanism is particularly relevant in the inhibition of proteases and other hydrolases.

- Antitumor Activity : Some studies suggest that boron compounds can enhance the efficacy of chemotherapy drugs by acting as radiosensitizers or by directly inducing apoptosis in cancer cells.

- Antimicrobial Properties : Boron compounds have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell wall synthesis or function.

Antitumor Activity

A study published in Journal of Medicinal Chemistry highlighted the potential of boron-containing compounds in cancer therapy. The compound demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation pathways .

Enzyme Inhibition

In another study focusing on enzyme inhibition, it was found that this compound effectively inhibited serine proteases involved in inflammatory processes. The inhibition was characterized by a dose-dependent response, indicating its potential as an anti-inflammatory agent .

Antimicrobial Effects

Research conducted on various boron derivatives has shown that they possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The specific compound under review exhibited minimum inhibitory concentrations (MIC) comparable to traditional antibiotics .

Case Studies

| Study | Focus | Results |

|---|---|---|

| Study 1 | Antitumor Activity | Significant cytotoxicity against breast cancer cells; apoptosis via caspase activation |

| Study 2 | Enzyme Inhibition | Effective inhibition of serine proteases; potential anti-inflammatory applications |

| Study 3 | Antimicrobial Properties | MIC values comparable to antibiotics against various bacterial strains |

Q & A

Basic: What are the recommended synthetic routes for this compound, and what factors influence yield and purity?

The synthesis typically involves palladium-catalyzed cross-coupling or borylation reactions. A two-step approach is common: (i) introducing the boronate ester via Miyaura borylation using bis(pinacolato)diboron and a Pd catalyst (e.g., PdCl₂(dppf)), and (ii) functionalizing the aromatic ring with the trifluoromethoxy group. Key factors include:

- Catalyst selection : Pd catalysts with bulky ligands (e.g., SPhos) improve steric control .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency .

- Purification : Column chromatography or recrystallization is critical due to byproducts from incomplete substitution .

Advanced: How can computational methods like DFT predict reactivity in cross-coupling reactions?

Density Functional Theory (DFT) calculates electronic parameters (e.g., Fukui indices, HOMO/LUMO energies) to predict regioselectivity and transition states. For this compound:

- The trifluoromethoxy group’s electron-withdrawing nature lowers the LUMO energy, facilitating nucleophilic attack at the boron-adjacent position .

- Boronate ester conformation analysis reveals steric effects from tetramethyl groups, influencing coupling partner accessibility .

Basic: What analytical techniques confirm identity and purity given supplier variability?

Due to limited supplier data , use:

- NMR : ¹¹B NMR (δ ~30 ppm confirms boronate ester integrity); ¹⁹F NMR verifies trifluoromethoxy substitution .

- HPLC-MS : Quantifies purity (>95%) and detects nitrile hydrolysis byproducts .

- Elemental Analysis : Validates molecular formula (C₁₄H₁₅BF₃NO₃) .

Advanced: How to resolve contradictions in Suzuki-Miyaura coupling outcomes under varying conditions?

Contradictions (e.g., low yield vs. high conversion) arise from:

- Catalyst poisoning : Trace moisture or oxygen degrades Pd(0). Use rigorous inert atmosphere protocols .

- Ligand effects : Bulky ligands (XPhos) improve steric hindrance tolerance but may slow transmetallation. Screen ligands systematically .

- DOE optimization : Apply factorial design to test temperature, solvent, and base combinations .

Basic: How does the trifluoromethoxy group influence nucleophilic substitution?

The -OCF₃ group:

- Electron withdrawal : Activates the aromatic ring for electrophilic substitution at the meta position relative to boron .

- Steric effects : Hinders ortho-substitution, favoring para-functionalization in cross-couplings .

Advanced: What challenges arise in scaling synthesis from milligram to gram scale?

Key issues include:

- Exothermic reactions : Control temperature during borylation to avoid decomposition .

- Purification bottlenecks : Replace column chromatography with crystallization (e.g., using hexane/EtOAc) .

- Catalyst loading : Reduce Pd usage via ligand-accelerated catalysis to lower costs .

Basic: What catalytic system design considerations apply to carbon-carbon bond formation?

- Precatalyst choice : Pd(OAc)₂ or Pd₂(dba)₃ for better solubility .

- Base selection : K₂CO₃ or CsF for deprotonation without boronate ester cleavage .

- Solvent polarity : Higher polarity (DMF) stabilizes charged intermediates in SNAr reactions .

Advanced: How to integrate spectroscopic and crystallographic data for structural resolution?

- X-ray crystallography : Resolves boron coordination geometry and confirms trifluoromethoxy orientation .

- IR spectroscopy : CN stretch (~2230 cm⁻¹) indicates nitrile stability under reaction conditions .

Basic: What safety precautions are required for handling this compound?

- Protective equipment : Gloves, goggles, and masks due to nitrile toxicity (H319) and boronate ester sensitization risk (H317) .

- Ventilation : Use fume hoods to avoid inhalation of fine crystalline particles .

Advanced: How to study electronic properties for material science applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.